Wighteone

Übersicht

Beschreibung

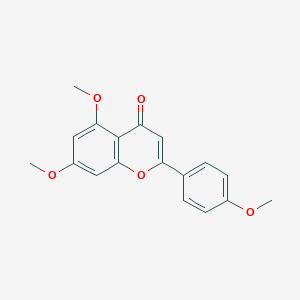

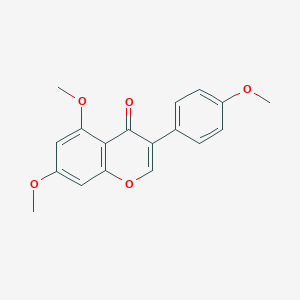

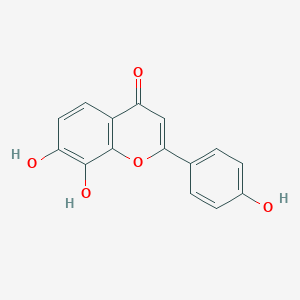

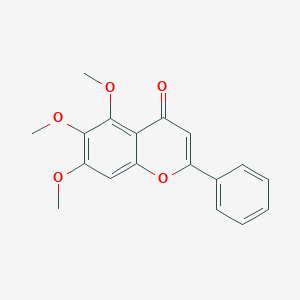

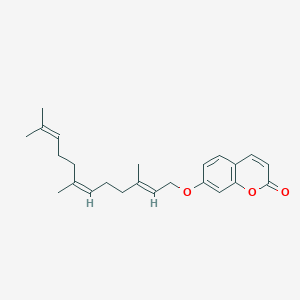

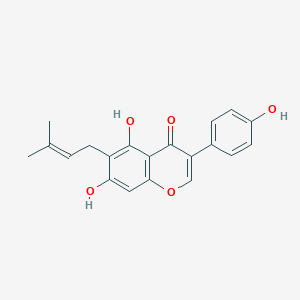

Wighteone is a natural compound classified as an isoflavone, a type of flavonoid. It is primarily found in plants such as Maclura aurantiaca and Ficus mucuso . This compound is characterized by its yellow crystalline powder form and bitter taste. It is soluble in ethanol and dichloromethane but has limited solubility in water . The chemical formula of this compound is C20H18O5, and its molecular weight is 338.35 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Wighteone can be synthesized through the prenylation of genistein, a process facilitated by the enzyme LjG6DT. This enzyme specifically catalyzes the addition of a prenyl group to genistein at the C-6 position . The recombinant LjG6DT protein expressed in yeast exhibits prenylation activity towards genistein, producing this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Witeopetalum. The extraction process includes solvent extraction, column chromatography, and crystallization purification . These methods ensure the isolation of pure this compound for further applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Wighteone unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, wodurch seine biologische Aktivität verändert wird.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Chinone liefern, während die Reduktion verschiedene reduzierte Isoflavone erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wighteone hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Vorläufer bei der Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Es zeigt antioxidative, antibakterielle, entzündungshemmende und Antitumoraktivitäten

Medizin: this compound hat potenzielle therapeutische Anwendungen, darunter Neuroprotektion und Hemmung des Tumorzellwachstums.

Industrie: this compound wird als pflanzliches Anti-Stress-Mittel und bei der Entwicklung von Antimykotika eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:

Antioxidative Aktivität: this compound fängt freie Radikale ab und hemmt oxidative Enzyme, wodurch Zellen vor oxidativem Stress geschützt werden.

Antibakterielle Aktivität: Es stört bakterielle Zellwände und hemmt bakterielle Enzyme, was zum Absterben von Bakterienzellen führt.

Entzündungshemmende Aktivität: this compound moduliert entzündungshemmende Signalwege, einschließlich des NF-κB-Signalwegs, und reduziert die Produktion von proinflammatorischen Zytokinen.

Antitumoraktivität: Es induziert Apoptose in Tumorzellen und hemmt die Proliferation von Tumorzellen durch das gezielte Ansprechen auf bestimmte Signalwege.

Wirkmechanismus

Wighteone exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative enzymes, protecting cells from oxidative stress.

Antibacterial Activity: It disrupts bacterial cell walls and inhibits bacterial enzymes, leading to bacterial cell death.

Anti-inflammatory Activity: this compound modulates inflammatory pathways, including the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.

Antitumor Activity: It induces apoptosis in tumor cells and inhibits tumor cell proliferation by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

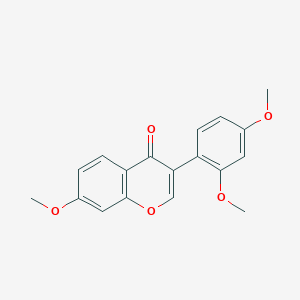

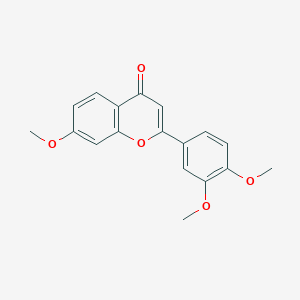

Wighteone ähnelt anderen prenylierten Isoflavonen wie Luteon und Glabridin . Es ist einzigartig in seiner spezifischen Prenylierung an der C-6-Position, die zu seinen unterschiedlichen biologischen Aktivitäten beiträgt . Andere ähnliche Verbindungen sind:

Genistein: Ein nicht-prenyliertes Isoflavon mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.

Luteon: Ein weiteres prenyliertes Isoflavon mit antifungizider Aktivität.

Glabridin: Ein prenyliertes Isoflavon, das für seine starke antifungizide und antibakterielle Aktivität bekannt ist.

Die einzigartige Struktur und die biologischen Aktivitäten von this compound machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17-18(19(14)23)20(24)15(10-25-17)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMDVVKVNNSHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199239 | |

| Record name | Wighteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51225-30-0 | |

| Record name | Wighteone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51225-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wighteone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051225300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wighteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WIGHTEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48ZS74CB9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does wighteone affect the proliferation of HER2-positive breast cancer cells?

A1: this compound has been shown to inhibit the proliferation of HER2-positive breast cancer cells by downregulating the heat shock protein 90 (HSP90) receptor and its downstream signaling pathways [, ].

Q2: Does this compound induce apoptosis in cancer cells?

A2: Yes, research suggests that this compound treatment leads to a significant increase in apoptosis in HER2-positive breast cancer cells compared to untreated cells [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C21H20O5 and a molecular weight of 352.37 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Various spectroscopic techniques are employed to elucidate the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, and High-resolution Mass Spectrometry (HRMS) [, , , , ].

Q5: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A5: The provided research papers primarily focus on the biological activity and chemical synthesis of this compound. Further investigation is required to assess its material compatibility and stability under diverse conditions.

Q6: Does this compound possess any known catalytic properties or have applications in catalysis?

A6: The available research primarily focuses on the biological activity and natural occurrence of this compound. There is no current evidence suggesting catalytic properties or applications in catalysis.

Q7: Have computational chemistry methods been employed to study this compound?

A7: Yes, molecular docking studies have been used to investigate the interaction between this compound and specific protein targets, such as the SARS-CoV-2 papain-like protease [].

Q8: How do structural modifications of this compound affect its biological activity?

A8: Studies on related isoflavones indicate that prenyl groups, particularly in ring A, can significantly impact their binding affinity to estrogen receptors. For example, isoprenyl and dimethylpyrano substituents in ring A reduce the binding affinity to ERβ compared to genistein []. Conversely, an isoprenyl substituent in ring B is better accommodated, allowing for stronger binding [].

Q9: Is there information on strategies to improve this compound's stability, solubility, or bioavailability?

A9: While the research provided doesn't delve into specific formulation strategies for this compound, it highlights the use of techniques like High-Performance Liquid Chromatography (HPLC) for purification and analysis [], which are essential steps in developing stable formulations.

Q10: What types of in vitro assays have been used to investigate the biological activity of this compound?

A10: Several in vitro assays have been employed to explore this compound's activity, including:

- MTT assay: Used to evaluate cell viability and proliferation inhibition in cancer cell lines [, ].

- Flow cytometry: Utilized to detect and quantify apoptosis in this compound-treated cancer cells [].

- Direct spore germination assay: Used to assess the antifungal activity of this compound and its derivatives against Phytophthora infestans [].

Q11: Has this compound been tested in animal models or clinical trials?

A11: While the provided research focuses primarily on in vitro studies, some papers mention in vivo experiments using a Smurf Drosophila model to investigate the anti-enteritis activity of this compound []. Further research, including animal models and clinical trials, is needed to validate these findings and explore its therapeutic potential in humans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.